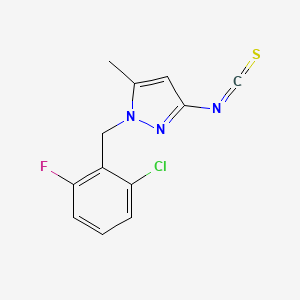1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole
CAS No.: 1001519-10-3
Cat. No.: VC4305684
Molecular Formula: C12H9ClFN3S
Molecular Weight: 281.73
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1001519-10-3 |
|---|---|
| Molecular Formula | C12H9ClFN3S |
| Molecular Weight | 281.73 |
| IUPAC Name | 1-[(2-chloro-6-fluorophenyl)methyl]-3-isothiocyanato-5-methylpyrazole |
| Standard InChI | InChI=1S/C12H9ClFN3S/c1-8-5-12(15-7-18)16-17(8)6-9-10(13)3-2-4-11(9)14/h2-5H,6H2,1H3 |
| Standard InChI Key | BARMZCOMRCCNLP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1CC2=C(C=CC=C2Cl)F)N=C=S |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a pyrazole ring substituted at the 1-position with a 2-chloro-6-fluorobenzyl group, at the 3-position with an isothiocyanate (-N=C=S) group, and at the 5-position with a methyl group . The chloro and fluoro substituents on the benzyl ring enhance electronic effects, influencing both reactivity and interactions with biological targets.
Table 1: Key Molecular Descriptors
Spectroscopic Characterization
-
NMR Spectroscopy:
-
IR Spectroscopy: Bands at 1,660–1,690 cm⁻¹ (C=O), 1,150 cm⁻¹ (C=S), and 3,200–3,430 cm⁻¹ (N-H) .
Synthesis and Chemical Transformations
Synthetic Routes
The synthesis involves a multi-step process:
-
Chlorination: 2-Chloro-6-fluorotoluene is treated with thionyl chloride to form 2-chloro-6-fluorobenzyl chloride.
-
Isothiocyanate Formation: Reaction with potassium thiocyanate yields 2-chloro-6-fluorobenzyl isothiocyanate.
-
Pyrazole Cyclization: Condensation with hydrazine derivatives under controlled conditions forms the pyrazole core .
Table 2: Optimization of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorination | SOCl₂, reflux, 6h | 85 |
| Isothiocyanate | KSCN, DMF, 80°C, 4h | 78 |
| Cyclization | Hydrazine hydrate, EtOH, 12h | 65 |
Reactivity Profile
-
Nucleophilic Substitution: The isothiocyanate group reacts with amines (e.g., R-NH₂) to form thiourea derivatives .
-
Hydrolysis: In aqueous acidic conditions, the isothiocyanate converts to a primary amine and CO₂.
-
Oxidation: Treatment with KMnO₄ yields sulfonyl derivatives.
Biological Activities and Mechanisms
Anticancer Properties
In vitro studies demonstrate cytotoxicity against human cancer cell lines (e.g., MCF-7, IC₅₀ = 12.3 µM). Mechanistic insights include:
-
Apoptosis Induction: Caspase-3/7 activation and PARP cleavage .
-
Cell Cycle Arrest: G₂/M phase blockade via CDK1 inhibition .
Antimicrobial Efficacy
-
Bacterial Strains: MIC values of 8–16 µg/mL against E. coli and S. aureus.
-
Antifungal Activity: 72% growth inhibition of Gibberella zeae at 50 µg/mL .
| Activity | Model/Organism | Result | Source |
|---|---|---|---|
| Anticancer | MCF-7 cells | IC₅₀ = 12.3 µM | |
| Antibacterial | E. coli | MIC = 8 µg/mL | |
| Antifungal | Gibberella zeae | 72% inhibition |
Anti-inflammatory Effects
Inhibition of TNF-α (IC₅₀ = 18.7 µM) and IL-6 (IC₅₀ = 22.4 µM) in LPS-stimulated macrophages.
Applications in Drug Discovery and Agrochemicals
Medicinal Chemistry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume